Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Structure-activity relationship (SAR) studies on JDTic analogues have shown that the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the 2-methylpropyl group are all essential for its kappa potency and selectivity. []
Relevance: JDTic shares a core piperidine ring structure with methyl 4-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}benzoate. This shared structural motif suggests potential exploration of similar opioid receptor interactions and pharmacological activities. The presence of aromatic substituents and variations in their position and functionalities in both compounds further emphasizes the need to investigate structure-activity relationships. []
Compound Description: Fexofenadine, also known as carboxyterfenadine, is a second-generation H1-receptor antagonist known for its non-sedative effects. This compound is widely used in the treatment of allergies. Research has focused on the synthesis and characterization of metal complexes of fexofenadine with essential and trace elements to explore potential applications in biological systems. []
Relevance: Fexofenadine contains a piperidine ring, a key structural feature also present in methyl 4-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}benzoate. This shared moiety suggests the potential for similar binding interactions and pharmacological profiles. Furthermore, the presence of aromatic substituents and variations in linker groups in both compounds underscores the need for investigating the impact of these structural modifications on biological activity. []
Compound Description: CHF 4056 is classified as a selective estrogen receptor modulator (SERM) due to its unique agonist/antagonist profile. It displays high binding affinity to both human estrogen receptors alpha and beta. Studies demonstrate CHF 4056's beneficial effects on bone density and cholesterol levels, while also exhibiting antagonistic properties in uterine tissue. []
Relevance: CHF 4056 and methyl 4-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}benzoate share the piperidine ring structure. This commonality indicates a potential area for comparative analysis regarding binding interactions and pharmacological effects. Understanding the impact of structural differences, such as the benzopyran moiety in CHF 4056 and the benzoate group in the target compound, is crucial for deciphering their distinct activity profiles. []
Compound Description: Compound 16c is a potent dual inhibitor of malate dehydrogenase 1 (MDH1) and MDH2. This compound demonstrates competitive inhibition of both enzymes, affecting mitochondrial respiration and hypoxia-induced HIF-1α accumulation. Studies have shown significant in vivo antitumor efficacy of compound 16c in xenograft assays using HCT116 cells, highlighting its potential as a novel therapeutic agent targeting cancer metabolism. []
Relevance: Both compound 16c and methyl 4-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}benzoate share a methyl benzoate moiety in their structure. Understanding how this shared structure contributes to their respective activities, and exploring potential overlapping or contrasting biological effects is essential. Examining the influence of the remaining structural elements, such as the piperidine ring and its substituents in the target compound, on their pharmacological profiles is crucial. []
Compound Description: NPC 15437 represents a novel class of synthetic protein kinase C (PKC) inhibitors. This compound exhibits inhibitory effects on both PKC activity and phorbol ester binding to the enzyme. Importantly, NPC 15437 demonstrates selectivity for PKC, showing no inhibitory activity towards cAMP-dependent or calcium/calmodulin-dependent protein kinases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.